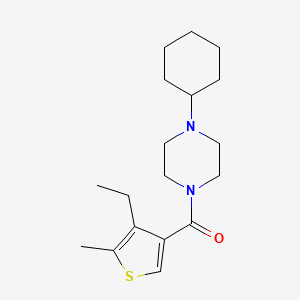![molecular formula C16H14F3N3O2S B4638181 4-(furan-2-ylmethyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4638181.png)
4-(furan-2-ylmethyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(furan-2-ylmethyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylmethyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions. This reaction is followed by acidification with acetic acid to yield the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the furan moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole and furan rings.
Substitution: Various substituted triazole and furan derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylmethyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and furan moieties. These interactions can lead to the inhibition of specific biological pathways, resulting in its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-(furan-2-ylmethyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
- 5-furan-2-yl-4H-1,2,4-triazole-3-thiol
- N-furan-2-ylmethyl-2-[4-furan-2-ylmethyl-5-(3-trifluoromethyl-phenylamino)-methyl]-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide
Uniqueness
The presence of the trifluoromethyl group in 4-(furan-2-ylmethyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-4H-1,2,4-triazole-3-thiol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its bioactivity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-[1-[3-(trifluoromethyl)phenoxy]ethyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10(24-12-5-2-4-11(8-12)16(17,18)19)14-20-21-15(25)22(14)9-13-6-3-7-23-13/h2-8,10H,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZQSFDFDDBPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC2=CC=CO2)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B4638100.png)
![2-(4-CHLOROPHENYL)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE](/img/structure/B4638108.png)
![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-THIENYLMETHYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4638116.png)

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4638120.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B4638124.png)
![2-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4638139.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(3-methyl-2-pyridinyl)ethyl]propanamide](/img/structure/B4638147.png)
![5-(4-butoxybenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4638153.png)
![methyl 3-({[2-(2,5-dimethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4638160.png)
![4-CHLORO-N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE](/img/structure/B4638164.png)
![2-{4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4638165.png)
![ETHYL 5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B4638193.png)
![METHYL 3-CHLORO-6-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE](/img/structure/B4638194.png)
